molecular formula C29H38O18 B12439268 Propargyl beta-D-lactopyranoside heptaacetate

Propargyl beta-D-lactopyranoside heptaacetate

Cat. No.: B12439268
M. Wt: 674.6 g/mol
InChI Key: NXVPJXKDYQZVDU-UHFFFAOYSA-N
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Description

Propargyl beta-D-lactopyranoside heptaacetate is a chemical compound with the molecular formula C21H26O11. It is a derivative of beta-D-lactopyranoside, where the hydroxyl groups are acetylated, and a propargyl group is attached. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl beta-D-lactopyranoside heptaacetate can be synthesized through the acetylation of propargyl beta-D-lactopyranoside. The process involves the reaction of propargyl beta-D-lactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Propargyl beta-D-lactopyranoside heptaacetate undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

    Reduction: The acetyl groups can be reduced to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propargyl beta-D-lactopyranoside heptaacetate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of carbohydrate metabolism and enzyme interactions.

    Medicine: As a potential therapeutic agent or as a precursor for drug development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propargyl beta-D-lactopyranoside heptaacetate involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The acetyl groups can be hydrolyzed to release the active beta-D-lactopyranoside, which can interact with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Propargyl beta-D-glucopyranoside heptaacetate
  • Propargyl beta-D-mannopyranoside heptaacetate
  • Propargyl beta-D-galactopyranoside heptaacetate

Uniqueness

Propargyl beta-D-lactopyranoside heptaacetate is unique due to its specific propargyl and acetyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in click chemistry and bioconjugation applications .

Properties

Molecular Formula

C29H38O18

Molecular Weight

674.6 g/mol

IUPAC Name

[4,5-diacetyloxy-6-prop-2-ynoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3

InChI Key

NXVPJXKDYQZVDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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